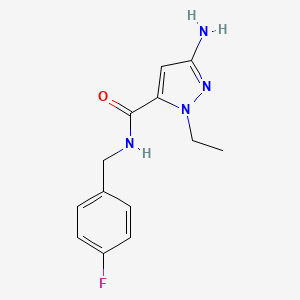

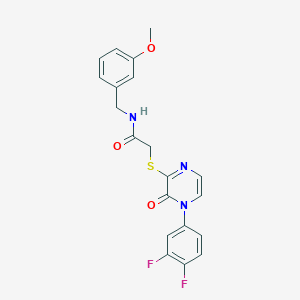

![molecular formula C22H22ClN3O4 B2882301 ethyl {2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate CAS No. 890639-21-1](/img/structure/B2882301.png)

ethyl {2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl {2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate” is an organic compound with the molecular formula C22H22ClN3O4 . It is a complex molecule with several functional groups, including an ethyl ester, a benzimidazole ring, a pyrrolidinone ring, and a chloro-methoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring system. The benzimidazole ring provides a rigid, planar structure, while the pyrrolidinone ring introduces a carbonyl group and a secondary amine into the molecule. The ethyl ester group is a common functional group in organic chemistry, and the chloro-methoxyphenyl group adds further complexity to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carbonyl group and the potential for hydrogen bonding might make it somewhat soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the specifics of its molecular structure and the intermolecular forces present .Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be synthesized and tested for its efficacy against a range of RNA and DNA viruses, contributing to the development of new antiviral medications.

Anti-inflammatory Properties

The indole nucleus, which is part of the compound’s structure, is known to possess anti-inflammatory properties . This makes it a candidate for the synthesis of new anti-inflammatory agents, which could be beneficial in treating conditions like arthritis, asthma, and other inflammatory diseases .

Anticancer Applications

Compounds with an indole base have been found to have anticancer properties . By binding with high affinity to multiple receptors, they can interfere with cancer cell proliferation and survival. Research into the specific anticancer applications of our compound could lead to the development of novel cancer therapies .

Antimicrobial Effects

The broad-spectrum biological activities of indole derivatives also include antimicrobial effects . This compound could be synthesized to create new antimicrobial agents that might be effective against resistant strains of bacteria and other pathogens .

Antitubercular Activity

Given the biological potential of indole derivatives, there is a possibility that our compound could be used in the treatment of tuberculosis. Developing new antitubercular drugs is crucial, especially with the emergence of multi-drug-resistant strains of the tuberculosis bacterium .

Antidiabetic Potential

Indole derivatives have been associated with antidiabetic effects . The compound could be explored for its potential to act as an antidiabetic agent, possibly offering a new approach to managing diabetes mellitus .

Antimalarial Activity

The fight against malaria could benefit from the synthesis of new compounds based on the indole nucleus. Research into the antimalarial potential of our compound could contribute to the discovery of new treatments for this life-threatening disease .

Anticholinesterase Activity

Indole-based compounds have shown anticholinesterase activity , which is important in the treatment of neurodegenerative diseases like Alzheimer’s. Investigating this activity in our compound could lead to advancements in therapies for such conditions .

properties

IUPAC Name |

ethyl 2-[2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O4/c1-3-30-21(28)13-26-17-7-5-4-6-16(17)24-22(26)14-10-20(27)25(12-14)18-11-15(23)8-9-19(18)29-2/h4-9,11,14H,3,10,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGJZLASQBKEMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2882221.png)

![5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2882224.png)

![3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2882228.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B2882234.png)

![2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2882235.png)

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)